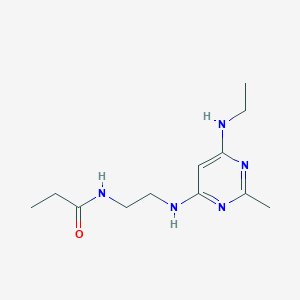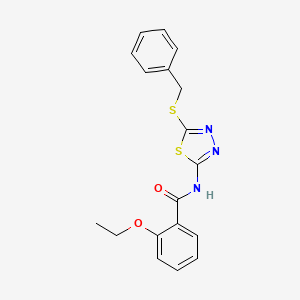
N-(5-(benzylthio)-1,3,4-thiadiazol-2-yl)-2-ethoxybenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(5-(benzylthio)-1,3,4-thiadiazol-2-yl)-2-ethoxybenzamide is a compound that likely contains a thiadiazole scaffold, which is a heterocyclic compound consisting of a five-membered ring with two nitrogen atoms and one sulfur atom. This scaffold is known to be associated with various biological properties, particularly in the realm of pharmacology. The compound also features a benzamide group, which is a common moiety in medicinal chemistry due to its bioactivity. The presence of an ethoxy group suggests potential modifications to the compound's physical and chemical properties, possibly affecting its solubility and overall bioavailability.
Synthesis Analysis
The synthesis of related compounds with thiadiazole and benzamide groups has been reported using microwave-assisted, solvent-free methods, which are considered to be efficient and environmentally friendly. For example, a series of N-((5-(substituted methylene amino)-1,3,4-thiadiazol-2-yl)methyl) benzamide derivatives were synthesized under microwave irradiation, indicating that similar methods could potentially be applied to the synthesis of N-(5-(benzylthio)-1,3,4-thiadiazol-2-yl)-2-ethoxybenzamide .
Molecular Structure Analysis
While the specific molecular structure of N-(5-(benzylthio)-1,3,4-thiadiazol-2-yl)-2-ethoxybenzamide is not detailed in the provided papers, closely related compounds have been structurally characterized, revealing that these molecules can exhibit different degrees of molecular order and disorder. For instance, some molecules were found to be disordered over two sets of atomic sites, while others were fully ordered. Intramolecular hydrogen bonding, such as N-H...O hydrogen bonds, is a common feature that can influence the molecular conformation and stability .
Chemical Reactions Analysis
The chemical reactivity of compounds containing thiadiazole and benzamide groups can be diverse. For instance, the synthesis of some new 5-(2-substituted-1,3-thiazol-5-yl)-2-hydroxy benzamides and their alkoxy derivatives involved reactions with thiourea, thioformamide, and thioalkylamide in absolute ethanol. These reactions suggest that the thiadiazole and benzamide groups can participate in various chemical transformations, which could be relevant for the modification and functionalization of N-(5-(benzylthio)-1,3,4-thiadiazol-2-yl)-2-ethoxybenzamide .
Physical and Chemical Properties Analysis
The physical and chemical properties of N-(5-(benzylthio)-1,3,4-thiadiazol-2-yl)-2-ethoxybenzamide can be inferred from related compounds. For example, the presence of the ethoxy group may enhance the lipophilicity of the compound, potentially improving its membrane permeability. The thiadiazole scaffold is known to contribute to the compound's stability and can also influence its electronic properties, which are important for its interaction with biological targets. The benzamide group is typically associated with good oral drug-like behavior, as seen in the ADMET properties of similar compounds .
Aplicaciones Científicas De Investigación
Photodynamic Therapy Applications
N-(5-(benzylthio)-1,3,4-thiadiazol-2-yl)-2-ethoxybenzamide and related compounds have shown promise in photodynamic therapy, particularly for cancer treatment. A study by Pişkin, Canpolat, & Öztürk (2020) describes the synthesis of related compounds with potential for photodynamic therapy applications due to their high singlet oxygen quantum yield and good fluorescence properties.
Antimicrobial Activity
Compounds similar to N-(5-(benzylthio)-1,3,4-thiadiazol-2-yl)-2-ethoxybenzamide have been studied for their antimicrobial properties. Desai, Rajpara, & Joshi (2013) conducted a study that found certain thiazole derivatives to have significant inhibitory action against various bacteria and fungi, suggesting their potential in treating microbial diseases.
Anticancer Potential
Research indicates that certain benzothiazole derivatives exhibit anticancer properties. Osmaniye et al. (2018) synthesized and investigated new benzothiazole acylhydrazones, revealing their probable anticancer activity. Similarly, Havrylyuk et al. (2010) explored the antitumor screening of 4-thiazolidinones with benzothiazole moiety, finding some compounds effective against various cancer cell lines.
Antiviral and Antibacterial Properties
Compounds similar to N-(5-(benzylthio)-1,3,4-thiadiazol-2-yl)-2-ethoxybenzamide have also been evaluated for their antiviral and antibacterial activities. Tang et al. (2019) designed and synthesized benzothiazole derivatives that showed good antiviral activities against tobacco mosaic virus and antibacterial activities against Xanthomonas oryzae pv. oryzae and Ralstonia solanacearum.
Mecanismo De Acción
Target of Action
Similar compounds have been found to target proteins involved in cancer signaling pathways
Mode of Action
Related compounds have shown anticancer activity, suggesting that this compound may interact with its targets to inhibit cell proliferation or induce apoptosis . The exact interactions and resulting changes would depend on the specific targets of this compound.
Biochemical Pathways
Compounds with similar structures have been found to affect pathways related to cell proliferation and apoptosis . The downstream effects of these changes could include reduced tumor growth and increased cell death in cancerous cells.
Result of Action
Related compounds have shown cytotoxicity against various cancer cell lines , suggesting that this compound may also have anticancer effects. The specific effects would depend on the compound’s targets and mode of action.
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
N-(5-benzylsulfanyl-1,3,4-thiadiazol-2-yl)-2-ethoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O2S2/c1-2-23-15-11-7-6-10-14(15)16(22)19-17-20-21-18(25-17)24-12-13-8-4-3-5-9-13/h3-11H,2,12H2,1H3,(H,19,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLPPYVRKRVGXLL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1C(=O)NC2=NN=C(S2)SCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-(benzylthio)-1,3,4-thiadiazol-2-yl)-2-ethoxybenzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[2-[4-[3-[4-(1-Adamantyl)phenoxy]-2-hydroxypropyl]piperazin-1-yl]ethyl]benzo[de]isoquinoline-1,3-dione](/img/structure/B2518514.png)
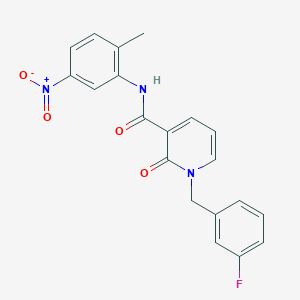

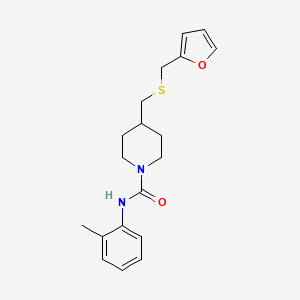

![2-(1-(3-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(2,4-dimethoxyphenyl)acetamide](/img/structure/B2518525.png)
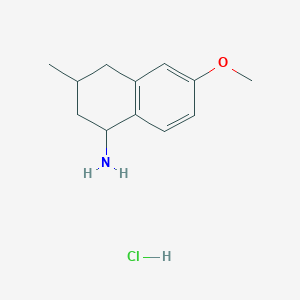
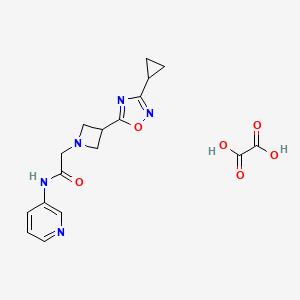

![10,13-Difluoro-2,8-dioxa-5-azatricyclo[7.4.0.0^{3,7}]trideca-1(13),9,11-triene hydrochloride](/img/structure/B2518531.png)

